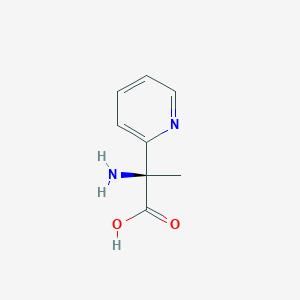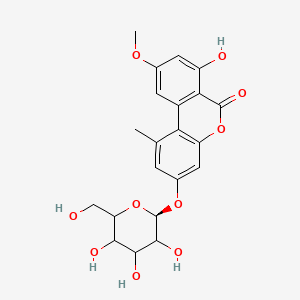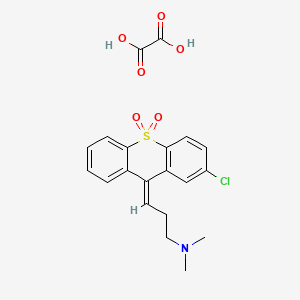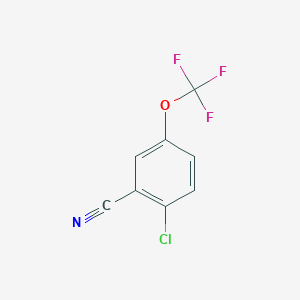
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino group, a phenyl group, and an acetic acid moiety. Its unique configuration and functional groups make it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: This step involves the reaction of (S)-2-Amino-3-phenylpropanoic acid with (S)-2-Phenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving yield.
Biocatalysis: Enzymes are used to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.
化学反应分析
Types of Reactions
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols.
科学研究应用
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
®-2-(®-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid: The enantiomer of the compound, which may have different biological activities.
(S)-2-Amino-3-phenylpropanoic Acid: A simpler analog that lacks the acetic acid moiety.
(S)-2-Phenylacetic Acid: Another analog that lacks the amino group.
Uniqueness
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
属性
分子式 |
C17H18N2O3 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H18N2O3/c18-14(11-12-7-3-1-4-8-12)16(20)19-15(17(21)22)13-9-5-2-6-10-13/h1-10,14-15H,11,18H2,(H,19,20)(H,21,22)/t14-,15-/m0/s1 |
InChI 键 |
CENDSOALSUIALC-GJZGRUSLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)


![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)

![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)

![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
